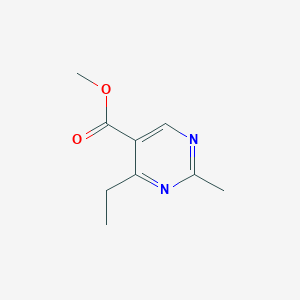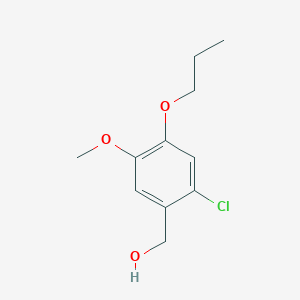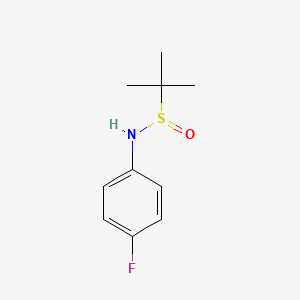![molecular formula C17H22N2O4 B13007008 tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13007008.png)
tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic oxindole derivative Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture
Preparation Methods
The synthesis of tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves several key steps:
Dianion Alkylation and Cyclization: The synthesis begins with the preparation of ethyl 2-oxindoline-5-carboxylate.
Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.
Industrial production methods for such compounds often involve optimizing these steps to achieve higher yields and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic center, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a therapeutic agent due to its unique spirocyclic structure, which can interact with various biological targets.
Biological Studies: Researchers study this compound to understand its interactions with enzymes and receptors, which can lead to the development of new drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to receptors and enzymes in a unique manner, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can be compared with other spirocyclic oxindole derivatives:
tert-Butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate: This compound has a similar spirocyclic structure but differs in its functional groups and biological activity.
1’- (tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid:
The uniqueness of tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific functional groups and the resulting biological interactions.
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 6-methoxy-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-8-7-17(10-19)12-6-5-11(22-4)9-13(12)18-14(17)20/h5-6,9H,7-8,10H2,1-4H3,(H,18,20) |
InChI Key |
YUJSJDQAAGJQOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=C(C=C3)OC)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13006929.png)
![Methyl3-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13006936.png)
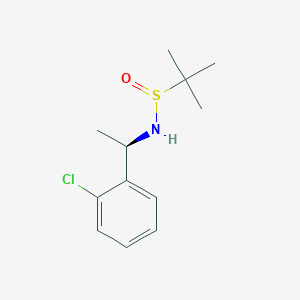
![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B13006949.png)
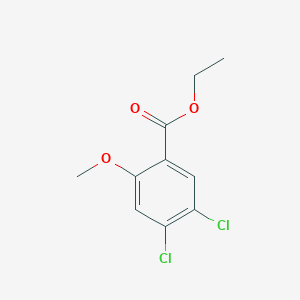
![N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine](/img/structure/B13006960.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13006965.png)
![3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B13006972.png)
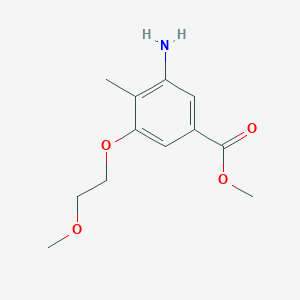
![2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde](/img/structure/B13007001.png)
